(E)-beta-Ocimene
(E)-beta-Ocimene
(e)-beta-Ocimene, also known as trans-b-ocimene or (e)-ocimene, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Thus, (e)-beta-ocimene is considered to be an isoprenoid lipid molecule (e)-beta-Ocimene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-beta-Ocimene has been primarily detected in saliva. Within the cell, (e)-beta-ocimene is primarily located in the membrane (predicted from logP) and cytoplasm (e)-beta-Ocimene exists in all eukaryotes, ranging from yeast to humans (e)-beta-Ocimene is a sweet and herbal tasting compound that can be found in a number of food items such as sugar apple, lovage, lemon, and parsnip. This makes (e)-beta-ocimene a potential biomarker for the consumption of these food products.
(E)-beta-ocimene is a beta-ocimene that consists of octa-1,3,6-triene bearing two methyl substituents at positions 3 and 7 (the 3E-isomer). It has a role as a plant metabolite.
(E)-beta-ocimene is a beta-ocimene that consists of octa-1,3,6-triene bearing two methyl substituents at positions 3 and 7 (the 3E-isomer). It has a role as a plant metabolite.
Brand Name:
Vulcanchem
CAS No.:
3779-61-1
VCID:
VC0037117
InChI:
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+
SMILES:
CC(=CCC=C(C)C=C)C
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
(E)-beta-Ocimene
CAS No.: 3779-61-1
Main Products
VCID: VC0037117
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
CAS No. | 3779-61-1 |
---|---|
Product Name | (E)-beta-Ocimene |
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | (3E)-3,7-dimethylocta-1,3,6-triene |
Standard InChI | InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+ |
Standard InChIKey | IHPKGUQCSIINRJ-CSKARUKUSA-N |
Isomeric SMILES | CC(=CC/C=C(\C)/C=C)C |
SMILES | CC(=CCC=C(C)C=C)C |
Canonical SMILES | CC(=CCC=C(C)C=C)C |
Density | 0.801-0.805 |
Melting Point | Bp 70 100 ° |
Physical Description | Liquid liquid Colourless to straw-coloured mobile liquid; warm herbaceous aroma |
Description | (e)-beta-Ocimene, also known as trans-b-ocimene or (e)-ocimene, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Thus, (e)-beta-ocimene is considered to be an isoprenoid lipid molecule (e)-beta-Ocimene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-beta-Ocimene has been primarily detected in saliva. Within the cell, (e)-beta-ocimene is primarily located in the membrane (predicted from logP) and cytoplasm (e)-beta-Ocimene exists in all eukaryotes, ranging from yeast to humans (e)-beta-Ocimene is a sweet and herbal tasting compound that can be found in a number of food items such as sugar apple, lovage, lemon, and parsnip. This makes (e)-beta-ocimene a potential biomarker for the consumption of these food products. (E)-beta-ocimene is a beta-ocimene that consists of octa-1,3,6-triene bearing two methyl substituents at positions 3 and 7 (the 3E-isomer). It has a role as a plant metabolite. |
Solubility | Insoluble in water; soluble in oils Soluble (in ethanol) |
Synonyms | (E)-3,7-dimethylocta-1,3,6-triene;(E)-β-ocimene,trans-β-ocimene,ocimene;1,3,6-Octatriene,3,7-dimet;1,3,6-Octatriene, 3,7-dimethyl-, (E)-;(3E)-3,7-Dimethyl-1,3,6-octatriene;(E)-β-Ocimene;(E)-3,7-Dimethyl-1,3,6-octatriene;(E)-B-OciMene |
PubChem Compound | 5281553 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume